Glucoraphanin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential for Cancer Prevention:

- Studies suggest that sulforaphane, derived from glucoraphanin, may possess anti-cancer properties. It can induce phase II detoxification enzymes and antioxidant pathways, potentially protecting cells from DNA damage and inhibiting cancer cell proliferation [].

- Research in animal models has shown promising results, with sulforaphane demonstrating potential in preventing the development and progression of various cancers, including prostate, breast, and colon cancer []. However, further clinical trials are needed to confirm these findings in humans.

Anti-inflammatory Effects:

- Glucoraphanin and its metabolite sulforaphane exhibit anti-inflammatory properties. They may help regulate inflammatory pathways by modulating the activity of specific signaling molecules [].

- Studies suggest potential benefits in reducing chronic inflammatory conditions like arthritis, inflammatory bowel disease, and asthma. However, more research is required to fully understand the mechanisms and potential clinical applications.

Neuroprotective Potential:

- Emerging research explores the potential neuroprotective effects of glucoraphanin and sulforaphane. They may help protect against neurodegenerative diseases like Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in the brain [].

- Studies in animal models and early clinical trials have shown promising results, but further investigation is necessary to establish their efficacy and safety in humans [].

Other Areas of Research:

- Glucoraphanin is also being investigated for its potential benefits in other areas, including:

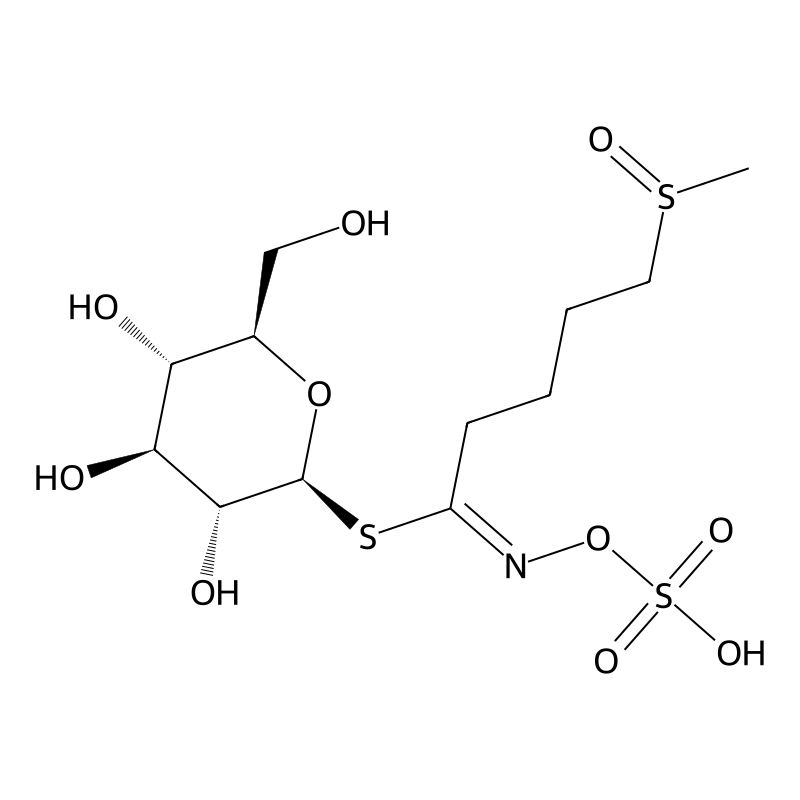

Glucoraphanin is a naturally occurring compound classified as a glucosinolate, primarily found in cruciferous vegetables such as broccoli, Brussels sprouts, and kale. It is notable for its role as a precursor to sulforaphane, a compound with significant biological activity, particularly in cancer research. The chemical structure of glucoraphanin is characterized by the formula , which includes a glucosinolate moiety attached to an alkyl chain derived from methionine .

- Nrf2 Activation: Sulforaphane can activate a cellular pathway involving a protein called Nrf2. Nrf2 helps regulate the expression of genes involved in detoxification, antioxidant defense, and inflammation.

- Induction of Phase II Detoxification Enzymes: Activation of Nrf2 by sulforaphane leads to the production of enzymes that help eliminate harmful toxins from the body.

- Antioxidant Activity: Sulforaphane exhibits antioxidant properties, potentially protecting cells from damage caused by free radicals.

The primary reaction involving glucoraphanin occurs when it is hydrolyzed by the enzyme myrosinase, leading to the formation of sulforaphane. This conversion can be influenced by various factors, including pH and temperature. For instance, higher pH levels (5–7) favor sulforaphane production, while lower pH levels promote the formation of sulforaphane nitrile, which lacks the desired anticarcinogenic properties . The hydrolysis reaction can also be enhanced through exogenous methods, where glucoraphanin and myrosinase are separately extracted and then combined under controlled conditions to maximize sulforaphane yield .

Glucoraphanin exhibits several biological activities primarily through its conversion to sulforaphane. Sulforaphane is known for its potent antioxidant properties and its ability to induce phase II detoxification enzymes, which help in the metabolism and elimination of carcinogenic compounds. Studies have indicated that glucoraphanin may also increase intracellular levels of hydrogen sulfide, promoting osteogenic differentiation in human mesenchymal stromal cells . Furthermore, observational studies suggest that regular consumption of glucoraphanin-rich vegetables may be linked to reduced cancer risk .

Glucoraphanin can be synthesized through enzymatic and chemical methods. The natural biosynthesis in plants involves the elongation of methionine to form dihomomethionine, which is then converted into glucoraphanin via specific enzymatic pathways involving flavin monooxygenases. This process produces the chiral sulfinyl group characteristic of glucoraphanin . In laboratory settings, glucoraphanin can also be synthesized through

Glucoraphanin has garnered attention for its potential applications in health and nutrition. It is being investigated for its role in cancer prevention and treatment due to its bioactive properties. Clinical trials are exploring its efficacy in various conditions, including advanced pancreatic cancer . Moreover, it is used as a dietary supplement and functional food ingredient aimed at enhancing health outcomes related to oxidative stress and inflammation.

Research on glucoraphanin's interactions with other compounds has revealed insights into its metabolic pathways. For example, the presence of epithiospecifier protein can hinder the conversion of glucoraphanin to sulforaphane, leading to the formation of less desirable products such as sulforaphane nitrile . Additionally, studies have examined how dietary factors and other phytochemicals influence the bioavailability and effectiveness of glucoraphanin when consumed.

Glucoraphanin shares structural similarities with other glucosinolates found in cruciferous vegetables. Here are some comparable compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Sinigrin | Found in black mustard; hydrolyzes to allyl isothiocyanate. | Known for its pungent flavor and antimicrobial properties. |

| Progoitrin | Present in cabbage; converts to goitrin upon hydrolysis. | Associated with goiter formation due to iodine uptake interference. |

| Glucobrassicin | Found in broccoli; hydrolyzes to indole-3-carbinol. | Indole-3-carbinol has been studied for its potential anticancer effects. |

Glucoraphanin is unique due to its specific conversion pathway to sulforaphane, which has been extensively researched for its health benefits related to cancer prevention and detoxification processes . Its prevalence in certain broccoli cultivars further distinguishes it from other glucosinolates that may not exhibit the same level of biological activity or health benefits.

Glucoraphanin biosynthesis in cruciferous plants follows a complex methionine-dependent pathway that consists of two distinct sub-pathways working in concert [1]. The first sub-pathway involves a five-gene chain elongation mechanism that converts methionine to dihomomethionine through two consecutive additions of methylene groups [1]. This process begins with the deamination of methionine to produce the alpha-keto acid 4-methylthio-2-oxobutanoic acid, which serves as the starting point for subsequent elongation reactions [3].

The chain elongation process occurs within the chloroplast and involves three key enzymatic steps that proceed through cyclic reactions similar to leucine biosynthesis [16]. These steps include condensation with acetyl-coenzyme A by methylthioalkylmalate synthases, isomerization by methylthioalkylmalate isomerase, and oxidative decarboxylation by methylthioalkylmalate dehydrogenase [16]. Following two successive rounds of chain elongation, the elongated alpha-keto acid 6-methylthio-2-oxohexanoic acid is transaminated to form dihomomethionine [3].

The plastidic bile acid transporter 5 plays a crucial role in facilitating the transport of methionine-derived 2-keto acids across the chloroplast membrane system [4]. Research has demonstrated that knockout mutants of this transporter show impaired accumulation of methionine-derived glucosinolates, confirming its essential function in the biosynthetic pathway [4]. Transport studies have revealed that this system can handle both short-chain and long-chain 2-keto acids, with feeding experiments showing that the transporter is required for the import of 4-methylthio-2-oxobutanoic acid and subsequent chain-elongated derivatives [4].

The second sub-pathway consists of an eight-gene core glucosinolate structure pathway that converts dihomomethionine to glucoraphanin [1]. This process involves seven enzymatic reactions that occur in the cytosol and endoplasmic reticulum, ultimately resulting in the formation of glucoerucin, which then undergoes sulfur-oxygenation to produce glucoraphanin [2] [3]. The complete biosynthetic pathway has been successfully reconstructed in heterologous systems, demonstrating the feasibility of engineering glucoraphanin production outside its native plant hosts [27].

Table 1: Key Enzymes in Methionine Chain Elongation

| Enzyme | Gene | Function | Cellular Location |

|---|---|---|---|

| Methylthioalkylmalate synthase | MAM1/MAM3 | Condensation with acetyl-CoA | Chloroplast |

| Methylthioalkylmalate isomerase | IPMI-LSU/IPMI-SSU | Isomerization of malate derivatives | Chloroplast |

| Methylthioalkylmalate dehydrogenase | IPMDH1 | Oxidative decarboxylation | Chloroplast |

| Branched-chain amino acid aminotransferase | BCAT3/BCAT4 | Transamination reactions | Chloroplast/Cytosol |

Key Enzymatic Processes: Myrosinase, FMOGS-OX, and AOP3

Myrosinase represents the terminal enzyme in glucoraphanin metabolism, catalyzing the hydrolysis of glucoraphanin to produce the bioactive compound sulforaphane [5] [6]. This enzyme is spatially separated from glucoraphanin in plant tissues, stored in specialized myrosin cells, and released upon cellular damage to initiate the defensive response [25]. The enzymatic activity of myrosinase is pH-dependent, with optimal activity occurring at pH 6, and the hydrolysis reaction reaches equilibrium within 30 minutes under controlled conditions [28].

Research on myrosinase extraction and characterization has revealed significant variations in activity among different Brassica species [28]. Chinese flowering cabbage has been identified as a suitable source for myrosinase extraction, with optimal extraction conditions established at 40 degrees Celsius for 90 minutes [28]. The molar fractional conversion of glucoraphanin to sulforaphane by purified myrosinase reaches approximately 48 percent under standard hydrolysis conditions [28].

Flavin-containing monooxygenase glucosinolate S-oxygenase mediates the critical sulfur-oxygenation step that converts glucoerucin to glucoraphanin [2]. This enzyme family demonstrates substrate specificity for methylthioalkyl glucosinolates and catalyzes their conversion to methylsulfinylalkyl glucosinolates [22]. Multiple isoforms of this enzyme exist, with FMOGS-OX1 through FMOGS-OX5 showing differential expression patterns and substrate preferences [22]. The enzyme exhibits activity on both desulfo- and intact 4-methylthiobutyl glucosinolates, but shows no detectable activity with free amino acids such as methionine or dihomomethionine [22].

Table 2: Enzymatic Activity Data for Key Glucoraphanin Biosynthesis Enzymes

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Methylthioalkylmalate synthase (BjMAMS2A) | 4-methylthio-2-oxobutanoic acid | Km (μM) | 24.6 ± 0.4 | [24] |

| Methylthioalkylmalate synthase (BjMAMS2A) | Acetyl-CoA | Km (μM) | 40.0 ± 1.0 | [24] |

| Methylthioalkylmalate synthase (BjMAMS2A) | Combined substrates | kcat (min⁻¹) | 6.71 ± 0.20 | [24] |

| Myrosinase | Glucoraphanin | Conversion efficiency | 48% | [28] |

2-Oxoglutarate-dependent dioxygenase AOP3 belongs to a specialized class of enzymes that modify aliphatic glucosinolate side chains [8]. This enzyme catalyzes the conversion of glucoraphanin to hydroxyalkyl glucosinolate, representing an alternative metabolic fate for the compound [2]. AOP3 is classified within the DOXC class of 2-oxoglutarate-dependent dioxygenases and shows homology to other enzymes involved in glucosinolate side chain modifications [8]. The enzyme requires 2-oxoglutarate as a co-substrate and iron as a cofactor for its catalytic activity [8].

The substrate specificity of AOP3 has been characterized through phylogenetic analysis and biochemical studies [8]. While the enzyme shows activity toward glucoraphanin, it demonstrates preference for longer-chain aliphatic glucosinolates [8]. In vitro assays have confirmed the enzyme's ability to desaturate glucosinolate side chains, although the specific kinetic parameters for glucoraphanin as a substrate require further characterization [8].

Genetic Regulation via MYB28 Transcription Factor

MYB28 functions as a master transcriptional regulator of aliphatic glucosinolate biosynthesis, encoding an R2R3 MYB transcription factor that controls the expression of multiple pathway genes [9]. Genome-wide expression analysis has revealed that MYB28 regulates nearly all genes involved in glucoraphanin biosynthesis, including those encoding enzymes for methionine chain elongation, core structure formation, and secondary modifications [9]. The transcription factor demonstrates specific binding to the DNA recognition sequences present in the promoter regions of target genes through its characteristic R2R3 MYB domain structure [9].

CRISPR-Cas9-mediated knockout studies have provided definitive evidence for MYB28's essential role in glucoraphanin accumulation [9]. Field-grown plants with mutated MYB28 copies showed dramatically reduced levels of aliphatic glucosinolates, including glucoraphanin, in both leaves and florets [9]. The loss of two of three MYB28 copies was sufficient to almost completely abolish glucoraphanin accumulation, demonstrating that the remaining copy cannot compensate for the functional deficiency [9].

Table 3: Gene Expression Changes in MYB28 Knockout Plants

| Pathway Component | Gene | Expression Change | Tissue |

|---|---|---|---|

| Chain elongation | BCAT4 | Downregulated | All tissues |

| Chain elongation | BAT5 | Downregulated | All tissues |

| Chain elongation | MAM3 | Downregulated | All tissues |

| Core structure | CYP79F1 | Downregulated | All tissues |

| Core structure | CYP83A1 | Downregulated | All tissues |

| Core structure | SUR1 | Downregulated | All tissues |

| Sulfation | SOT17 | Downregulated | All tissues |

| Sulfation | SOT18 | Downregulated | All tissues |

Transcriptome analysis of MYB28 knockout mutants has revealed the extent of this transcription factor's regulatory network [9]. The analysis identified significant downregulation of key biosynthetic genes including BCAT4, BAT5, MAM3, IPMI, IMDH3, CYP79F1, CYP83A1, SUR1, UGT74C1, SOT17, and SOT18 [9]. Notably, the degree of gene expression reduction was comparable between different mutant lines, indicating consistent regulatory effects [9].

The regulatory mechanism extends beyond direct transcriptional control to include coordination with sulfur metabolism pathways [9]. MYB28 influences the expression of genes involved in glutathione metabolism and sulfur transport, creating an integrated regulatory network that ensures adequate sulfur availability for glucosinolate biosynthesis [9]. This coordinated regulation explains the metabolic specificity observed in knockout plants, where aliphatic glucosinolate biosynthesis is specifically affected while other sulfur-containing metabolites remain largely unchanged [9].

Heterologous Production in Microbial and Plant Systems

Metabolic engineering approaches have successfully established glucoraphanin production in diverse heterologous systems, ranging from bacterial platforms to non-cruciferous plants [12] [14] [27]. The complete biosynthetic pathway has been reconstructed in Escherichia coli through systematic gene selection, pathway design, and protein engineering strategies [27]. This microbial system incorporates ten allogeneic enzymes, including nine heterologous genes from Arabidopsis and Brassica species and one from the fungus Neurospora crassa [14].

Engineered bacterial strains have achieved stable glucoraphanin production with titers reaching 0.675 micrograms per liter through fermentation from glucose [14]. The microbial platform utilizes branched-chain amino transferase 3 to catalyze two transamination steps, ensuring precursor molecule purity, and employs cysteine as a sulfur donor to simplify the synthesis pathway [27]. Critical pathway modifications include the replacement of the original plant C-S lyase with hercynylcysteine sulfoxide lyase from Neurospora crassa, which demonstrates improved activity in the bacterial host [27].

Table 4: Heterologous Glucoraphanin Production Systems

| Host System | Production Level | Key Modifications | Reference |

|---|---|---|---|

| Escherichia coli | 0.675 μg/L | 10 allogeneic enzymes, cysteine donor | [14] |

| Nicotiana benthamiana | 2.05 ± 0.32 μmol/g DW | 4.74-fold improvement with auxiliary genes | [3] |

| Yeast | Demonstrated feasibility | Stable genome integration platform | [1] |

| Nicotiana benthamiana (base) | 0.43 μmol/g DW | Core pathway only | [3] |

Plant-based heterologous production systems have achieved significantly higher glucoraphanin yields compared to microbial platforms [12] [15]. Nicotiana benthamiana has emerged as the preferred host for transient expression studies, with optimized gene combinations achieving glucoraphanin concentrations of 2.05 ± 0.32 micromoles per gram dry weight [3] [15]. This represents a 4.74-fold improvement over expression of the core biosynthetic pathway alone [3] [15].

The optimization strategy in plant systems involved systematic screening of coexpressed genes and rationally selected auxiliary enzymes [3] [15]. Key improvements were achieved through the inclusion of branched-chain amino acid aminotransferase 3, allosterically insensitive cystathionine gamma-synthase, isopropylmalate isomerase 2, and an acyltransferase alongside the core glucoraphanin biosynthetic pathway [3] [15]. These auxiliary genes address metabolic bottlenecks in methionine availability, chain elongation efficiency, and intermediate conversion rates [3] [15].

Yeast systems have demonstrated the feasibility of glucosinolate production through the establishment of versatile platforms for stable integration of complex multi-gene pathways [1]. As proof-of-concept, researchers have successfully engineered production of indolic and benzyl glucosinolates in yeast hosts [1]. The yeast platform offers advantages in terms of genetic stability and scalability, though specific glucoraphanin production titers in this system require further optimization [1].

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography remains the cornerstone technique for glucoraphanin quantification. The polar nature of glucoraphanin presents unique challenges in traditional reversed-phase chromatography, often resulting in poor retention and early elution near the void volume [1] [2]. To address these limitations, several specialized approaches have been developed.

Reversed-phase high-performance liquid chromatography coupled with evaporative light-scattering detection has demonstrated excellent performance for simultaneous determination of glucoraphanin and its major degradation product sulforaphane [3]. This method provides superior sensitivity and avoids the underestimation issues commonly associated with conventional high-performance liquid chromatography methods. The technique utilizes gradient elution with acetonitrile and water mobile phases, achieving good linearity and reproducibility across multiple sample types [3].

Ion-pair chromatography represents another powerful approach for glucoraphanin analysis. This technique employs ion-pairing reagents such as tetrabutylammonium hydroxide to enhance retention of the polar glucosinolate molecule [4]. The method provides excellent resolution of glucoraphanin from structurally related compounds, with retention times typically ranging from 6 to 8 minutes and correlation coefficients exceeding 0.979 [4].

The optimization of mobile phase composition proves critical for achieving optimal separation. A validated method utilizing methanol and water in a 30:70 volume ratio has shown excellent linearity with correlation coefficients of 1.0 [5]. Detection is typically performed at 202 nanometers, providing adequate sensitivity for most analytical applications. Column temperature control at 36 degrees Celsius ensures reproducible retention times and peak shapes [5].

| Technique | Mobile Phase | Column | Detection | Retention Time | Linearity |

|---|---|---|---|---|---|

| HPLC-ELSD | Acetonitrile:Water gradient | C18 column | ELSD detector | Variable | Good linearity |

| HPLC-UV | Methanol:Water (30:70 v/v) | Exil ODS C18 (25 x 0.46 cm) | 202 nm | Variable | r² = 1.0 |

| HPLC-PDA | Acetonitrile:Water gradient | Various C18 columns | 285 nm | 10-33 min | r² > 0.999 |

| HPLC-Reversed Phase | Acetonitrile:Water with 0.1% formic acid | C18 columns | 220 nm | 2-15 min | r² > 0.997 |

| HPLC-Ion Pair | Tetrabutylammonium hydroxide | C18 with ion-pair reagent | 285 nm | 6-8 min | r² > 0.979 |

Ultra-High-Performance Liquid Chromatography Systems

Ultra-high-performance liquid chromatography systems offer significant advantages over conventional high-performance liquid chromatography for glucoraphanin analysis, including enhanced resolution, reduced analysis time, and improved sensitivity [6] [7]. These systems typically employ sub-2-micron particle columns and elevated pressures to achieve superior chromatographic performance.

A robust ultra-high-performance liquid chromatography method with positive electrospray ionization and tandem mass spectrometry detection has been developed for simultaneous analysis of glucoraphanin and its metabolites [6]. The method utilizes a C18 Rapid Resolution HD column (2.1 x 50 mm, 1.8 μm) with gradient elution, achieving complete separation of target compounds in less than 2 minutes. The mobile phase consists of acetonitrile and water with 10 millimolar ammonium acetate, optimized for enhanced ionization efficiency [6].

The ultra-rapid methodology demonstrates exceptional analytical performance with limits of detection ranging from 0.03 to 1.95 micrograms per liter and recovery rates exceeding 85 percent [6]. Intra-day and inter-day precision values remain below 15 percent relative standard deviation, meeting stringent bioanalytical validation requirements. The method has been successfully applied to biological samples including digesta, cell culture medium, cell lysates, and urine without requiring sample pretreatment [6].

An alternative ultra-high-performance liquid chromatography approach utilizing a triple quadrupole mass spectrometer with dynamic multiple reaction monitoring has been developed for human urine analysis [7]. The chromatographic separation employs a ZORBAX Eclipse Plus C-18 column maintained at 10 degrees Celsius, with analysis completed in 2.5 minutes. The method achieves limits of detection and quantification of 20-156 and 4-20 nanomolar per liter, respectively, with precision values below 10 percent [7].

| Technique | Mobile Phase | Column | Analysis Time | LOD Range | Recovery | Precision (RSD) |

|---|---|---|---|---|---|---|

| UHPLC-ESI-MS/MS | Acetonitrile:Water with 10 mM ammonium acetate | C18 Rapid Resolution HD (2.1 x 50 mm) | < 2 min | 0.03-1.95 μg/L | ≥ 85% | ≤ 15% |

| UHPLC-MS/MS | Acetonitrile:Water with 0.2% formic acid | Various C18 columns | 2.5 min | 4-20 nmol/L | 85-120% | < 10% |

| UHPLC-HRAM MS | Acetonitrile:Water gradient | C18 columns | < 5 min | 0.001-0.028 μg/g | 76-120% | < 9.95% |

| UHPLC-Triple Quadrupole | Acetonitrile:Water with ammonium formate | C18 analytical columns | < 3 min | 10 ng/mL | 97-113% | ≤ 8% |

Hydrophilic Interaction Liquid Chromatography Applications

Hydrophilic interaction liquid chromatography has emerged as the preferred technique for glucoraphanin analysis due to its superior retention and separation of polar compounds [8] [9] [10]. This technique exploits the polar nature of glucoraphanin to achieve enhanced selectivity compared to traditional reversed-phase methods.

The hydrophilic interaction liquid chromatography separation mechanism involves partitioning of analytes between the mobile phase and a water-rich layer formed on the hydrophilic stationary phase [8]. Glucoraphanin, being the most polar glucosinolate in broccoli extracts, exhibits the highest retention under hydrophilic interaction liquid chromatography conditions, allowing for effective separation from less polar compounds [8].

An optimized hydrophilic interaction liquid chromatography method employs an Atlantis HILIC column with an isocratic mobile phase consisting of 93 percent acetonitrile and 7 percent aqueous ammonium formate buffer (50 millimolar, pH 6.5) [11]. This system provides excellent retention of glucoraphanin with minimal peak tailing and superior resolution from structurally related glucosinolates [11].

The development of second-generation hydrophilic interaction liquid chromatography chemistry has significantly improved method robustness and reproducibility [9]. Silica-based permanently zwitterionic stationary phases offer enhanced durability and more consistent separations compared to first-generation polyhydroxyethyl aspartamide columns [9]. The improved system permits greater flexibility in mobile phase composition for customized separation of glucosinolates across a wide polarity spectrum [9].

A validated zwitterionic hydrophilic interaction liquid chromatography method demonstrates excellent linearity over a three-log concentration range with correlation coefficients exceeding 0.999 [9]. The system utilizes 15 millimolar ammonium formate buffer at pH 4.5 in a 70:30 acetonitrile:water mobile phase at 0.5 milliliters per minute flow rate. Retention time reproducibility is exceptional, with relative standard deviations below 2 percent for replicate analyses [9].

| Technique | Mobile Phase | Buffer System | Column | Retention Time | Resolution | Advantages |

|---|---|---|---|---|---|---|

| HILIC-Silica | Acetonitrile:Water (93:7 v/v) | 50 mM ammonium formate pH 6.5 | Atlantis HILIC (4.6 x 150 mm) | Variable based on polarity | Good for polar compounds | Faster drying, low backpressure |

| HILIC-Zwitterionic | Acetonitrile:Water (70:30 v/v) | 15 mM ammonium formate pH 4.5 | ZIC-HILIC stationary phase | 12.5-14.5 min | Rs = 1.21-2.20 | Reproducible separations |

| HILIC-Penta | Acetonitrile:Water with buffer | Ammonium formate/acetate | HALO penta-HILIC | Variable | Enhanced resolution | High selectivity |

| HILIC-Amide | Acetonitrile:Water gradient | Various buffer systems | Various HILIC columns | Based on hydrophilicity | Variable | Polar compound retention |

Mass Spectrometry-Based Approaches

Liquid Chromatography-Tandem Mass Spectrometry Methodology

Liquid chromatography-tandem mass spectrometry represents the gold standard for glucoraphanin quantification, offering unparalleled sensitivity and specificity [12] [13] [14]. The technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, enabling accurate quantification in complex biological matrices.

Electrospray ionization in negative mode provides optimal sensitivity for glucoraphanin analysis [12] [15]. The deprotonated molecular ion [M-H]⁻ at m/z 435.8 or 436.0 serves as the precursor ion for multiple reaction monitoring experiments. The most abundant and specific product ion corresponds to the sulfonate fragment [SO₃H]⁻ at m/z 96.7, which is characteristic of glucosinolate compounds [12].

A validated liquid chromatography-tandem mass spectrometry method for plasma analysis utilizes hydrophilic interaction liquid chromatography separation on a Luna 5-micrometer Silica column [12]. The mobile phase consists of 200 millimolar ammonium acetate with formic acid and acetonitrile, with gradient elution from 90 to 40 percent organic modifier over 0.5 minutes. The method achieves a lower limit of quantification of 10 nanograms per milliliter with linear calibration curves spanning 10 to 2000 nanograms per milliliter [12].

Multiple reaction monitoring acquisition provides enhanced selectivity and sensitivity for glucoraphanin quantification [6] [16]. The optimized transitions typically employ collision energies between 24 and 40 electron volts, depending on the specific instrument configuration. Dwell times of 300 milliseconds ensure adequate data point collection across chromatographic peaks [12].

Advanced liquid chromatography-tandem mass spectrometry systems incorporating hybrid triple quadrupole-linear ion trap technology offer additional capabilities for structural confirmation [14]. The information-dependent acquisition mode enables automatic collection of enhanced product ion spectra when target compounds are detected, providing comprehensive fragmentation data for confident compound identification [14].

| Instrument | Ionization Mode | Precursor Ion [M-H]⁻ | Product Ion | Collision Energy | Retention Time | LLOQ | Linearity (r²) |

|---|---|---|---|---|---|---|---|

| LC-MS/MS Triple Quadrupole | ESI Negative | m/z 435.8 | m/z 96.7 [SO₃H]⁻ | -40 V | 2.9 min | 10 ng/mL | > 0.995 |

| LC-QqQ-LIT | ESI Negative/Positive | m/z 436.0 | m/z 97, 372 | 26 V | 11.20 min | 3.90 μg/L | > 0.997 |

| LC-QTOF | ESI Negative | m/z 436.04 | m/z 97, 259 | Variable | Variable | 0.001 μg/g | > 0.999 |

| LC-Ion Trap | ESI Negative | m/z 436 | m/z 97, 195 | Variable | Variable | Variable | > 0.99 |

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry provides superior mass accuracy and resolution for glucoraphanin analysis, enabling confident identification and quantification even in complex matrices [16] [13]. Time-of-flight and Orbitrap analyzers offer sub-parts-per-million mass accuracy, facilitating elemental composition determination and structural elucidation.

Quadrupole time-of-flight instruments equipped with all-ion fragmentation capabilities enhance untargeted profiling of glucosinolates in plant extracts [17]. The technique combines data-dependent acquisition with high-resolution accurate mass measurements to provide comprehensive compound identification and quantification. The approach has been successfully applied to Brassica microgreens, revealing complex glucosinolate profiles previously undetectable by targeted methods [17].

Ultra-high-performance liquid chromatography coupled with high-resolution accurate mass spectrometry enables simultaneous quantification of 22 glucosinolates using multiple reaction monitoring mode [16]. The method employs a superficially porous particle column for enhanced chromatographic performance, achieving complete separation of target compounds in less than 15 minutes. Limits of detection range from 0.001 to 0.028 micrograms per gram dry weight, with excellent linearity (r² > 0.997) across the analytical range [16].

The high-resolution mass spectrometry approach facilitates discovery of previously unknown glucosinolate metabolites in biological samples [18] [19]. Selected ion monitoring combined with accurate mass measurements enables detection of trace-level metabolites in human urine and plasma following dietary intervention studies. The technique has revealed novel metabolic pathways for glucoraphanin biotransformation in human subjects [18].

Ion Mobility-Mass Spectrometry Integration

Ion mobility-mass spectrometry adds an additional dimension of separation based on molecular collision cross-section, providing enhanced selectivity for glucoraphanin analysis in complex matrices. The technique separates compounds based on their size, shape, and charge distribution, offering orthogonal selectivity to traditional chromatographic methods.

Traveling wave ion mobility-mass spectrometry systems enable rapid separation of glucosinolate isomers that may co-elute under conventional chromatographic conditions. The technique is particularly valuable for distinguishing between structural isomers of glucoraphanin and related compounds, which exhibit similar mass spectra but different collision cross-sections.

The integration of ion mobility separation with high-resolution mass spectrometry provides enhanced confidence in compound identification and quantification. Collision cross-section values serve as additional molecular descriptors for compound confirmation, complementing retention time and accurate mass measurements in comprehensive analytical workflows.

Validation Protocols for Biological Matrices

Plasma Matrix Validation

Plasma matrix validation for glucoraphanin analysis requires comprehensive assessment of method performance characteristics according to regulatory guidelines [12] [20]. The Food and Drug Administration Guidance for Industry Bioanalytical Method Validation provides the framework for establishing method suitability for plasma samples.

Selectivity assessment involves analysis of blank plasma samples from at least six individual subjects to evaluate potential analytical interferences [12]. The method must demonstrate absence of significant peaks at the retention time of glucoraphanin and internal standard. Matrix effect evaluation compares peak areas of post-extraction spiked samples with neat standard solutions to assess ion suppression or enhancement [12].

Linearity evaluation employs external standard calibration curves spanning physiologically relevant concentration ranges. For plasma analysis, typical calibration ranges extend from 10 to 2000 nanograms per milliliter, with correlation coefficients exceeding 0.995 [12]. Weighted linear regression (1/x²) is commonly employed to account for heteroscedasticity across the concentration range [12].

Precision and accuracy assessment utilizes quality control samples at low, medium, and high concentrations within the calibration range [12]. Within-run precision is determined from replicate analyses within a single analytical batch, while between-run precision is assessed across multiple analytical runs performed on different days. Acceptance criteria require precision (relative standard deviation) below 15 percent and accuracy between 85 and 115 percent [12].

Recovery evaluation compares peak areas of extracted quality control samples with post-extraction spiked samples at equivalent concentrations [12]. Recovery rates between 85 and 115 percent are generally acceptable, provided precision requirements are met. Matrix effect assessment ensures that endogenous plasma components do not significantly interfere with analyte quantification [12].

Urine Matrix Validation

Urine matrix validation presents unique challenges due to the high salt content and variable composition of clinical samples [7] [18]. The dilute-and-shoot approach is commonly employed to minimize matrix effects while maintaining analytical sensitivity.

Sample preparation for urine analysis typically involves centrifugation and filtration to remove particulate matter [18]. Protein precipitation is generally unnecessary due to the low protein content of urine samples. Creatinine normalization is frequently employed to account for variations in urine concentration between samples [18].

The validation protocol for urine analysis follows similar principles to plasma validation but with modifications for the unique matrix characteristics [7]. Selectivity assessment requires evaluation of blank urine samples from multiple subjects to identify potential interferences. The method must demonstrate adequate resolution of glucoraphanin from endogenous compounds and other glucosinolate metabolites [7].

Stability assessment is particularly important for urine samples due to the potential for glucoraphanin degradation in alkaline conditions [7]. Freeze-thaw stability, bench-top stability, and long-term storage stability must be evaluated under conditions representative of clinical sample handling. Acidification of urine samples may be necessary to maintain analyte stability during storage [7].

Tissue Matrix Validation

Tissue matrix validation requires specialized extraction procedures to ensure complete recovery of glucoraphanin from cellular matrices [13] [14]. Homogenization in methanol-water mixtures is commonly employed to achieve cell lysis and analyte extraction.

The validation protocol must account for the complexity of tissue matrices, which contain high concentrations of proteins, lipids, and other endogenous compounds [13]. Solid-phase extraction or liquid-liquid extraction may be necessary to achieve adequate sample cleanup and minimize matrix effects [13].

Recovery assessment for tissue matrices involves comparison of extracted samples with post-extraction spiked samples at equivalent concentrations [13]. The extraction efficiency should be determined for each tissue type, as recovery rates may vary significantly between different biological matrices [13].

Method validation for tissue analysis requires demonstration of linearity, precision, and accuracy across the expected concentration range in each matrix type [13]. Quality control samples prepared in blank tissue matrices are essential for ongoing method performance monitoring [13].

| Parameter | Acceptance Criteria | Typical Values | Biological Matrix | Reference Standard |

|---|---|---|---|---|

| Precision (Intra-day) | ≤ 15% RSD | 2.0-9.24% | Plasma, Urine, Tissue | FDA, EMA guidelines |

| Precision (Inter-day) | ≤ 15% RSD | 3.33-9.95% | Plasma, Urine, Tissue | FDA, EMA guidelines |

| Accuracy | 85-115% | 85-115% | All matrices | FDA, EMA guidelines |

| Recovery | ≥ 85% | 76-120% | All matrices | FDA, EMA guidelines |

| Linearity | r² ≥ 0.99 | 0.994-1.000 | All matrices | ICH guidelines |

| LOD | S/N ≥ 3 | 0.001-0.028 μg/g | All matrices | ICH guidelines |

| LOQ | S/N ≥ 10 | 0.003-0.093 μg/g | All matrices | ICH guidelines |

| Matrix Effect | ≤ 20% variation | Negligible | Plasma, Urine | FDA guidelines |